molecular formula C7H14O2 B15299406 2-(3-Methyloxolan-3-yl)ethan-1-ol

2-(3-Methyloxolan-3-yl)ethan-1-ol

Cat. No.: B15299406
M. Wt: 130.18 g/mol
InChI Key: MLUFXXQWGHUAFY-UHFFFAOYSA-N
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Description

2-(3-Methyloxolan-3-yl)ethan-1-ol is a secondary alcohol featuring a tetrahydrofuran (oxolane) ring substituted with a methyl group at the 3-position and an ethanol moiety attached to the same carbon.

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

2-(3-methyloxolan-3-yl)ethanol

InChI

InChI=1S/C7H14O2/c1-7(2-4-8)3-5-9-6-7/h8H,2-6H2,1H3

InChI Key

MLUFXXQWGHUAFY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC1)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyloxolan-3-yl)ethan-1-ol typically involves the reaction of 3-methyloxolane with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the ring-opening of ethylene oxide and its subsequent addition to the oxolane ring .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are continuously fed into a reactor. This method ensures a consistent supply of the product and allows for better control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyloxolan-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methyloxolan-3-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methyloxolan-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the oxolane ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 2-(3-Methyloxolan-3-yl)ethan-1-ol and related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups/Substituents Key Structural Features
This compound (Target) C₇H₁₄O₂ 130.18 (calc.) -OH (ethanol), -CH₃ (methyl), oxolane ring Ethanol directly attached to 3-methyloxolane
2-{2-[(2-Methyloxolan-3-yl)amino]ethoxy}ethan-1-ol C₉H₁₉NO₃ 189.25 -NH-, ether, -OH, -CH₃, oxolane ring Aminoethoxy spacer between oxolane and ethanol
2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol C₇H₁₅NO₃ 161.2 -NH₂ (aminomethyl), ether, -OH, oxolane ring Aminomethyl and ether-linked ethanol on oxolane

Key Observations :

  • The target compound lacks nitrogen-containing functional groups (e.g., -NH- or -NH₂) present in analogs , which may reduce its polarity and alter solubility or reactivity.
  • The aminoethoxy spacer in the compound introduces a secondary amine, enabling participation in hydrogen bonding or coordination chemistry, unlike the target compound .
Comparison with Analog Syntheses:
  • Compound : Likely synthesized via amination of 2-methyloxolane followed by ethoxylation, similar to steps in (e.g., sodium triacetoxyborohydride-mediated reduction) .
  • Compound: Synthesized via ether formation between 3-(aminomethyl)oxolane and ethylene glycol derivatives, as suggested by its IUPAC name and structural features .

Physicochemical and Application Differences

Property Target Compound Compound Compound
Polarity Moderate (no N-groups) Higher (amide/amine groups) High (aminomethyl, ether)
Potential Applications Solvent, chiral intermediate Drug delivery (amine reactivity) Bioconjugation (NH₂ reactivity)
Stability Likely stable in neutral pH Sensitive to acidic conditions Requires cold storage (4°C)

Critical Notes:

  • The absence of nitrogen in the target compound limits its use in peptide coupling or metal coordination compared to analogs .
  • Storage conditions for ’s compound (4°C) highlight instability due to its aminomethyl group, whereas the target compound may exhibit better shelf life .

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